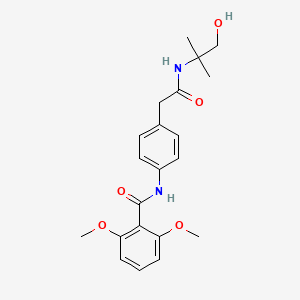

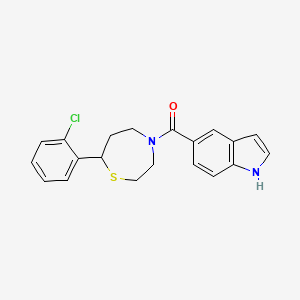

![molecular formula C13H8N4O5 B2444592 8,10-ジニトロ-5,11-ジヒドロベンゾ[b][1,4]ベンゾジアゼピン-6-オン CAS No. 22177-14-6](/img/structure/B2444592.png)

8,10-ジニトロ-5,11-ジヒドロベンゾ[b][1,4]ベンゾジアゼピン-6-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- クロザピン不純物: 8-クロロ-5,10-ジヒドロ-11H-ジベンゾ[b,e][1,4]-ジアゼピン-11-オンは、抗精神病薬クロザピンの不純物です。 研究者は、神経伝達物質系、受容体結合、および潜在的な治療用途に対するその影響を研究しています .

- ムスカリン受容体結合: この化合物の誘導体は、in vitro および in vivo の両方でムスカリン受容体(M1、M2、および M3)への結合親和性について合成および評価されました。 これらの受容体との相互作用を理解することは、神経障害と薬物開発に関する洞察を提供することができます .

- 一部のベンゾジアゼピン誘導体は、抗菌活性を示します。 8,10-ジニトロ-5,11-ジヒドロベンゾ[b][1,4]ベンゾジアゼピン-6-オンを抗菌剤として使用できる可能性を調査することは、価値のあることでしょう .

神経学と精神薬理学

抗菌特性

作用機序

Target of Action

Similar compounds such as benzodiazepines have been known to interact withGABA receptors in the central nervous system .

Mode of Action

Benzodiazepines, which share a similar structure, typically enhance the effect of the neurotransmittergamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to affect theGABAergic pathway , which is involved in inhibitory neurotransmission in the central nervous system .

Result of Action

Benzodiazepines, which have a similar structure, are known to causesedation, reduced anxiety, muscle relaxation, and anticonvulsant effects by enhancing the effect of GABA .

特性

IUPAC Name |

8,10-dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O5/c18-13-8-5-7(16(19)20)6-11(17(21)22)12(8)14-9-3-1-2-4-10(9)15-13/h1-6,14H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQANKFBCTNTADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2444509.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-one](/img/structure/B2444512.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)

![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)

![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)